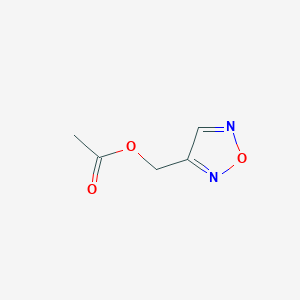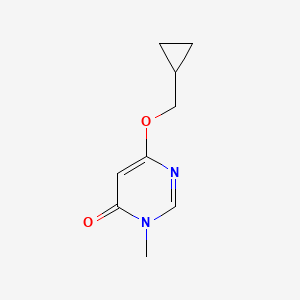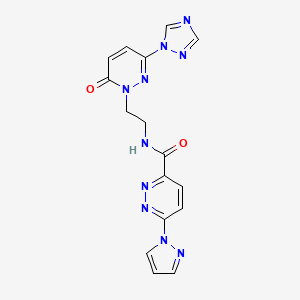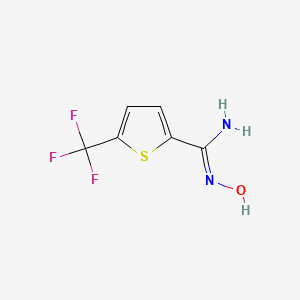
1,2,5-Oxadiazol-3-ylmethyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Oxadiazol-3-ylmethyl acetate, also known as OMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. OMA is a heterocyclic compound that consists of a five-membered ring containing three nitrogen and two oxygen atoms. This compound has been synthesized using various methods, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in
Mecanismo De Acción
The mechanism of action of 1,2,5-Oxadiazol-3-ylmethyl acetate is not yet fully understood. However, it is believed that 1,2,5-Oxadiazol-3-ylmethyl acetate works by inhibiting the activity of certain enzymes or proteins in the targeted cells. This inhibition leads to the disruption of cellular processes, ultimately leading to cell death.
Biochemical and Physiological Effects:
1,2,5-Oxadiazol-3-ylmethyl acetate has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis, a type of programmed cell death, in cancer cells. Additionally, 1,2,5-Oxadiazol-3-ylmethyl acetate has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes. 1,2,5-Oxadiazol-3-ylmethyl acetate has also been shown to modulate the immune system by increasing the production of cytokines, which are important for immune system function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,2,5-Oxadiazol-3-ylmethyl acetate has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, 1,2,5-Oxadiazol-3-ylmethyl acetate has shown promising results in various in vitro studies, making it a potential candidate for further investigation. However, 1,2,5-Oxadiazol-3-ylmethyl acetate has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on 1,2,5-Oxadiazol-3-ylmethyl acetate. One area of interest is the development of more efficient synthesis methods for 1,2,5-Oxadiazol-3-ylmethyl acetate. Another area of interest is the investigation of 1,2,5-Oxadiazol-3-ylmethyl acetate's potential as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, further studies are needed to elucidate the mechanism of action of 1,2,5-Oxadiazol-3-ylmethyl acetate and its effects on the immune system.
In conclusion, 1,2,5-Oxadiazol-3-ylmethyl acetate is a promising compound with potential applications in various fields of scientific research. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1,2,5-Oxadiazol-3-ylmethyl acetate as a therapeutic agent.
Métodos De Síntesis
1,2,5-Oxadiazol-3-ylmethyl acetate can be synthesized using different methods, including the reaction of 1,2,5-oxadiazole with acetic anhydride, the reaction of 3-aminopropionitrile with acetic anhydride, or the reaction of 3-aminopropionitrile with acetic acid and acetic anhydride. The yield of 1,2,5-Oxadiazol-3-ylmethyl acetate varies depending on the method used for synthesis.
Aplicaciones Científicas De Investigación
1,2,5-Oxadiazol-3-ylmethyl acetate has been found to have potential applications in various fields of scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. In one study, 1,2,5-Oxadiazol-3-ylmethyl acetate was shown to have potent antifungal activity against Candida albicans, a common fungal pathogen. In another study, 1,2,5-Oxadiazol-3-ylmethyl acetate was found to have significant cytotoxic activity against human breast cancer cells.
Propiedades
IUPAC Name |
1,2,5-oxadiazol-3-ylmethyl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-4(8)9-3-5-2-6-10-7-5/h2H,3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCTCHWDCNMPNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1=NON=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5-Oxadiazol-3-ylmethyl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[1.1.1]pentan-1-ylmethanamine hydrochloride](/img/structure/B2569561.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-phenoxyacetamide](/img/structure/B2569563.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2569564.png)
![N-(4-bromo-2-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2569565.png)


![N-benzyl-3-[5-[(4-fluorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2569571.png)



![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-methylanilino)prop-2-en-1-one](/img/structure/B2569581.png)
![2-[3-(morpholin-4-ylcarbonyl)piperidin-1-yl]-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569582.png)
![N-(2-fluorophenyl)-3-((4-methoxybenzo[d]thiazol-2-yl)oxy)azetidine-1-carboxamide](/img/structure/B2569584.png)